1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Description
1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are commonly used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The hydrochloride salt form enhances its solubility in water, making it more suitable for pharmaceutical formulations.
Properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-11(2)16-7-6-15(8-13(16)5)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDALABQZXPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC(C)C)O)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-propan-2-ylphenol and 3-chloropropan-1-ol.
Ether Formation: The phenol group of 3-methyl-4-propan-2-ylphenol is reacted with 3-chloropropan-1-ol in the presence of a base (e.g., sodium hydroxide) to form the ether linkage.
Amination: The resulting ether is then subjected to amination using isopropylamine under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to cyclic AMP signaling.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar therapeutic uses.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: A beta-1 selective adrenergic receptor antagonist.
Uniqueness
1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
